7-Fluoro-1,6-naphthyridine
Description
The 1,6-Naphthyridine (B1220473) Ring System: A Privileged Scaffold in Chemical Research
The 1,6-naphthyridine core is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular scaffolds that are capable of binding to multiple biological receptors, making them versatile starting points for drug discovery. nih.gov Derivatives of 1,6-naphthyridine have demonstrated a wide array of biological activities, including potential antimicrobial, antiviral, and anticancer properties. ontosight.ai
The versatility of the 1,6-naphthyridine system stems from its unique electronic and structural characteristics. The nitrogen atoms within the bicyclic structure can act as hydrogen bond acceptors and sites for metal coordination, which is crucial for interacting with biological targets like enzymes and receptors. ontosight.aismolecule.com Researchers have developed numerous synthetic routes to access this scaffold, often starting from preformed pyridine (B92270) rings. nih.govacs.org The ability to functionalize various positions on the rings allows for the fine-tuning of a compound's pharmacological profile. This has led to the investigation of 1,6-naphthyridine derivatives as kinase inhibitors, particularly for fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are implicated in cancer. acs.org
The Significance of Fluorine Substitution in Heterocyclic Compounds
The introduction of fluorine into heterocyclic molecules is a widely used strategy in modern drug design. numberanalytics.commdpi.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen atoms with minimal steric hindrance. numberanalytics.comresearchgate.net This substitution can profoundly alter a molecule's physicochemical and biological properties. numberanalytics.comrsc.org
Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life and bioavailability of a drug candidate. numberanalytics.comrsc.org
Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. rsc.org
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH. mdpi.com
Altered Binding Affinity: Fluorine can participate in unique non-covalent interactions with biological targets, such as orthogonal dipole-dipole and C-F···H-C hydrogen bonds, potentially enhancing binding affinity and selectivity. rsc.org
An estimated 20-30% of all pharmaceuticals contain at least one fluorine atom, underscoring the importance of this element in medicinal chemistry. numberanalytics.com
Research Landscape and Emerging Trends for 7-Fluoro-1,6-naphthyridine
Direct research focused exclusively on this compound is limited; however, its use as a key intermediate and structural motif in the synthesis of more complex, biologically active molecules highlights its importance. The research landscape indicates that this compound is primarily valued as a building block in medicinal chemistry.
One major trend is the use of this compound derivatives in the development of kinase inhibitors. For instance, studies have shown that the fluorine atom at the 7-position can serve as a reactive site for nucleophilic substitution reactions. This allows for the introduction of various side chains to optimize biological activity. In one study, 7-fluoro-2-amino-1,6-naphthyridine was used as a precursor to prepare a series of 7-substituted-3-aryl-1,6-naphthyridine-2,7-diamines, which were evaluated as dual inhibitors of FGFR-1 and VEGFR-2. acs.org
Another area of research involves the development of novel synthetic methodologies to create complex fluorinated naphthyridines. A novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives was achieved through a sequence involving the cyclization of an N-silyl-1-azaallyl anion followed by an intramolecular skeletal transformation. acs.orgacs.org Such methods expand the chemical space available to medicinal chemists for creating new therapeutic agents.
The table below summarizes key research findings involving derivatives of this compound, illustrating its role as a foundational structure.
| Research Area | Key Finding | Reference(s) |
| Kinase Inhibition | The 7-fluoro group on a 1,6-naphthyridine core serves as a handle for synthetic modification to produce potent dual inhibitors of FGFR-1 and VEGFR-2 kinases. | acs.org |
| Novel Synthesis | A new method was developed for the synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives, demonstrating advanced techniques to build complex fluorinated heterocycles. | acs.orgacs.org |
| Metabolic Stability | In related 2,8-disubstituted-1,6-naphthyridines, the introduction of an amino group at the C5 position was shown to block rapid metabolism by aldehyde oxidase, a strategy that could be relevant for optimizing derivatives. | acs.org |
Emerging trends suggest that this compound will continue to be an important scaffold. Its unique combination of a privileged heterocyclic core and the strategic placement of a fluorine atom provides a powerful platform for the design and synthesis of next-generation therapeutic agents, particularly in oncology.
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYQMVHXZXUWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2N=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoro 1,6 Naphthyridine and Its Derivatives
Established Synthetic Routes to the 1,6-Naphthyridine (B1220473) Core
The synthesis of the foundational 1,6-naphthyridine ring system is achieved through a variety of classical and modern organic reactions. These methods provide access to the core structure, which can then be subjected to fluorination or built from already fluorinated precursors.
Cyclization Reactions (e.g., Friedländer, Skraup, Dieckmann-type)
Classical cyclization reactions are fundamental to the synthesis of the 1,6-naphthyridine core. The Friedländer condensation and the Skraup synthesis are two of the most notable methods.
The Friedländer synthesis involves the acid- or base-catalyzed condensation of an aromatic 2-aminoaldehyde or ketone with a compound possessing a reactive α-methylene group, followed by cyclodehydration. connectjournals.com For the synthesis of 1,6-naphthyridines, this typically involves the reaction of a 4-aminonicotinaldehyde with a suitable active methylene compound. nih.govresearchgate.net The versatility of this method allows for the introduction of various substituents on the newly formed ring.
The Skraup synthesis is another key method, traditionally used for synthesizing quinolines. acs.org It has been adapted for naphthyridines by reacting an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org While historically challenging for 4-aminopyridine, refinements of the Skraup reaction have enabled the preparation of 1,6-naphthyridine, sometimes in moderate to good yields. acs.orgrsc.org A modification involves using 4-aminopyridine-N-oxide as the starting material, which, after the reaction, is reduced to the final product. acs.org
| Cyclization Reaction | Starting Materials | Key Features | Reference |
| Friedländer Condensation | 4-aminonicotinaldehyde, Active methylene compound (e.g., malonamide, dimethyl malonate) | Acid or base-catalyzed; versatile for substituent introduction. | connectjournals.comnih.gov |
| Skraup Synthesis | 4-aminopyridine, Glycerol, Sulfuric acid, Oxidizing agent | Classic method for quinoline-like structures; can be a vigorous reaction. | acs.orgrsc.org |
Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like 1,6-naphthyridines in a single step. bohrium.comrsc.org These reactions combine three or more starting materials, leading to the rapid assembly of the desired scaffold. bohrium.com
For instance, functionalized 1,6-naphthyridines can be synthesized through a one-pot, four-component reaction involving benzaldehyde derivatives, two equivalents of malononitrile, and 4-aminocumarin in an aqueous medium. bohrium.comrsc.orgresearchgate.net Another example is the catalyst-free, three-component condensation of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds in polyethylene glycol (PEG-400) to yield chromeno rsc.orgmdpi.comnaphthyridine derivatives. The use of catalysts like camphor sulfonic acid or SiO2/Fe3O4@MWCNTs can facilitate these reactions, often leading to high yields and diastereoselectivity. bohrium.comekb.eg
Strategies Utilizing Preformed Pyridine (B92270) or Pyridone Rings
Building the second ring onto an existing pyridine or pyridone precursor is a common and effective strategy for synthesizing the 1,6-naphthyridine core. mdpi.com This approach allows for controlled construction and regioselective functionalization.
One method starts with an appropriately substituted 4-chloropyridine, such as ethyl 4,6-dichloro-3-pyridinecarboxylate. nih.govmdpi.com This precursor reacts with an amine, which introduces the N1 substituent, and is subsequently condensed with a compound like methyl phenylacetate to form the 1,6-naphthyridin-2(1H)-one structure. nih.govmdpi.com
Alternatively, a preformed pyridone ring can be used. For example, a novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives was achieved through the base-promoted intramolecular skeletal transformation of fluorine-containing pentasubstituted pyridine derivatives. nih.govacs.org This highlights a strategy where the fluorinated precursor is used to build the final bicyclic system. Another approach involves the condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine (B6355638) and ethanol to yield a 1,6-naphthyridin-2(1H)-one. nih.govmdpi.com
Fluorination Strategies for Naphthyridines
The introduction of a fluorine atom onto the naphthyridine scaffold can be accomplished through several methods. The choice of strategy often depends on the desired regioselectivity and the stability of the starting material under the reaction conditions.
Introduction of Fluorine via Diazotation–Fluorodediazoniation Protocols
The replacement of an amino group with fluorine via a diazonium salt, known as the Balz-Schiemann reaction, is a well-established method for synthesizing fluoroaromatic compounds. thieme-connect.de This process involves two main steps: the diazotization of an amino-substituted naphthyridine in the presence of a fluoride (B91410) source (like hydrogen fluoride) to form a diazonium fluoride or tetrafluoroborate salt, followed by the thermal decomposition of this salt to yield the fluoro-naphthyridine. thieme-connect.de This method is particularly useful for introducing fluorine at a specific position defined by the location of the precursor amino group.
| Step | Process | Reagents | Key Intermediate |
| 1. Diazotization | Conversion of an amino group to a diazonium group. | Sodium nitrite (NaNO₂), Hydrogen fluoride (HF) or HBF₄ | Arenediazonium salt |
| 2. Fluorodediazoniation | Replacement of the diazonium group with fluorine. | Heat | Fluoroaromatic compound |
Direct Electrophilic Fluorination with F₂ Gas and F⁺ Reagents
Direct electrophilic fluorination offers a more direct route to introduce fluorine by reacting a carbon-centered nucleophile with an electrophilic fluorine source ("F⁺"). wikipedia.org While elemental fluorine (F₂) is a powerful reagent, its high reactivity and toxicity have led to the development of safer and more selective N-F reagents. wikipedia.orgsigmaaldrich.com
These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), contain a nitrogen-fluorine bond where the nitrogen is attached to electron-withdrawing groups, making the fluorine atom electrophilic. wikipedia.orgbrynmawr.edu The reaction involves the attack of an electron-rich position on the naphthyridine ring onto the electrophilic fluorine atom. researchgate.net This method is advantageous for the late-stage fluorination of complex molecules. For instance, a novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives involves an intermolecular cyclization of an N-silyl-1-azaallyl anion with a perfluoroalkene, demonstrating the incorporation of fluorine from a fluorinated building block. nih.govacs.org
| Reagent Type | Examples | Characteristics |
| Elemental Fluorine | F₂ gas | Highly reactive, toxic, often lacks selectivity. |
| N-F Reagents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Milder, safer, stable, and more selective electrophilic fluorine sources. wikipedia.orgsigmaaldrich.com |
Palladium-Catalyzed and Other Transition Metal-Mediated Fluorinations
The direct introduction of fluorine onto heterocyclic systems using transition metal catalysis is a significant area of research in organic synthesis. nih.govrsc.org Palladium-catalyzed fluorination, in particular, has emerged as a powerful tool for the formation of carbon-fluorine (C-F) bonds, which are crucial in medicinal and agrochemical research. nih.govrsc.orgiu.edu
The general mechanism for palladium-catalyzed aromatic fluorination often involves a Pd(0)/Pd(II) catalytic cycle. nih.gov Key challenges in this process include the difficult reductive elimination step to form the C-F bond. acsgcipr.org To overcome this, specialized ligands, often bulky and electron-rich biaryl phosphines, are employed to facilitate this crucial step. nih.govacsgcipr.org While numerous methods exist for the fluorination of various aryl and heteroaryl compounds, acsgcipr.org specific applications to the 1,6-naphthyridine core are less commonly documented. However, the principles established for other nitrogen-containing heterocycles are broadly applicable.
The catalytic cycle typically involves:
Oxidative addition of an aryl halide or triflate to a Pd(0) complex.
Halide exchange with a fluoride source.
Reductive elimination from the Pd(II) center to form the aryl fluoride and regenerate the Pd(0) catalyst. acsgcipr.org
Fluoride sources for these reactions can be nucleophilic, such as cesium fluoride or silver fluoride, used in conjunction with the palladium catalyst. nih.gov Other transition metals like copper and silver have also been utilized in mediating fluorination reactions of arylboronic acids and other precursors. nih.gov While direct palladium-catalyzed C-H fluorination of unactivated sp3 carbons has been reported, iu.edu its application to specific positions on the 1,6-naphthyridine ring remains a specialized challenge.
Ag(I)-Catalyzed Iminofluorination Approaches to Fluorinated Naphthyridines
A one-pot synthesis method catalyzed by silver(I) has been developed for producing 4-fluorobenzo[b] rsc.orgdntb.gov.uanaphthyridines from o-alkynylquinolinyl aldehydes. rsc.org This reaction proceeds through an imine intermediate and utilizes Selectfluor as the fluorinating agent. rsc.org The process is notable for occurring at room temperature in an open atmosphere, offering operational simplicity. rsc.org
The methodology has also been successfully applied to the synthesis of an 8-fluoro-1,6-naphthyridine derivative, demonstrating its utility for accessing the core naphthyridine structure. rsc.org This iminofluorination reaction provides good to excellent yields and has been successfully scaled up to a gram-scale reaction, highlighting its practical potential. rsc.org
Stereoselective Synthesis of Chiral 7-Fluoro-1,6-naphthyridine Derivatives
The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical chemistry. While asymmetric fluorination techniques are of immense interest, nih.gov specific methodologies for the direct enantioselective or diastereoselective synthesis of chiral this compound derivatives are not extensively reported in the literature. General strategies often rely on the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome. nih.gov For instance, highly facial selective and regioselective fluorination has been achieved for chiral enamides using electrophilic N-F reagents like Selectfluor. nih.gov Such approaches, which involve the fluorination of a substrate already bearing a chiral controller, could conceptually be applied to precursors of 1,6-naphthyridine systems to install a fluorinated stereocenter.
Synthesis of Specific this compound Substructures
Preparation of 7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one Derivatives
A novel synthetic route has been established for 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives. nih.govacs.orgacs.org This method is based on the base-promoted intramolecular skeletal transformation of precursor pentasubstituted pyridine derivatives. nih.govacs.orgacs.org
The synthesis begins with a three-component coupling reaction to form the pyridine intermediate. This involves the reaction of a functionalized silane, an aryl or alkyl nitrile, and a perfluoroalkene, which generates an N-silyl-1-azaallylic anion intermediate that undergoes intermolecular cyclization. nih.govacs.orgacs.org The resulting fluorine-containing pentasubstituted pyridines are then subjected to a base-promoted cyclization to yield the target 1,6-naphthyridin-4-one derivatives in excellent yields. nih.govacs.org
A variety of bases can be used for the final cyclization step, with aqueous sodium hydroxide giving a near-quantitative yield. acs.org
Table 1: Synthesis of 7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one Derivatives
| Precursor Pyridine Derivative | Base | Yield (%) |
|---|---|---|
| Pyridine 10a | 3 N NaOH | ~100 |
| Pyridine 10a | Triton B | 88 |
| Pyridine 10a | DBU | 81 |
| Pyridine 10a | Sodium amide | 85 |
Data sourced from The Journal of Organic Chemistry, 2007. acs.org
Synthesis of 8-Acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones with Fluorinated Precursors
A practical synthesis for 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones involves the use of fluorinated building blocks. researchgate.net Specifically, the reaction of enaminones with 2,6-dichloro-5-fluoronicotinoyl chloride leads initially to N-acylation products. researchgate.net These intermediates can then undergo cyclization, either directly or upon treatment with a base like sodium hydride, to form the desired 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. researchgate.net This approach leverages a readily available fluorinated precursor to construct the core naphthyridine ring system with specific acyl and alkyl substitutions. researchgate.net
Approaches to 7-Substituted Fluorinated Naphthyridin-2-amines
Methods have been developed for the synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines, which can include fluorine at the 7-position. One key strategy involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. By carefully selecting the reaction solvent and conditions, a halogen, including fluorine, can be introduced at the 7-position. For example, conducting the diazotization in 70% hydrogen fluoride-pyridine can yield the 7-fluoro derivative. The resulting 7-halo compounds are valuable intermediates, as the halogen can be subsequently displaced by various nucleophiles, such as alkylamines, to generate a library of 7-substituted 1,6-naphthyridine derivatives.
Optimization of Synthetic Pathways for Scalability
The successful transition of a synthetic route from laboratory-scale to industrial production hinges on a number of critical factors. These include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, the efficiency and yield of each chemical transformation, and the ease of purification of the final product. For this compound and its derivatives, research has been directed towards addressing these challenges to develop robust and economically viable synthetic processes.
One notable advancement in the scalable synthesis of functionalized 1,6-naphthyridine cores involves a practical construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. This method has been successfully demonstrated on a 100-gram scale, showcasing its potential for larger-scale manufacturing. The process utilizes Grignard reagents for the key carbon-carbon bond formation, followed by an acidolysis and cyclocondensation sequence. This approach provides a convergent and efficient route to highly functionalized naphthyridinone scaffolds. mdpi.com
Another key strategy for enhancing scalability is the development of one-pot, multi-component reactions. These reactions, which combine several synthetic steps into a single operation, offer significant advantages in terms of reduced waste, energy consumption, and processing time. For instance, a catalyst-free, pseudo-five-component synthesis of 1,2-dihydro tcichemicals.comnaphthyridines has been reported to proceed in water, an environmentally benign solvent. This method avoids the need for expensive catalysts and toxic organic solvents, making it an attractive option for sustainable large-scale production. nih.gov
The choice of fluorinating agent is another critical consideration for scalability. While traditional fluorinating agents can be hazardous and difficult to handle, newer reagents have been developed to be safer and more efficient. The development of fluoroalkyl amino reagents (FARs) represents a significant step forward in this area, providing a powerful tool for the introduction of fluorinated groups onto heterocyclic compounds. These reagents are often more stable and easier to handle than their predecessors, making them more suitable for industrial applications.
Furthermore, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is essential for maximizing yield and minimizing by-product formation. The use of design of experiments (DoE) methodologies can be instrumental in systematically exploring the reaction parameter space to identify the optimal conditions for a given transformation.
Purification of the final product on a large scale presents its own set of challenges. Traditional chromatographic methods, while effective at the lab scale, can be costly and time-consuming for industrial production. Therefore, the development of scalable purification techniques, such as crystallization, trituration, and extraction, is of paramount importance. The selection of an appropriate solvent system is crucial for achieving high purity and yield in these non-chromatographic purification methods.
A mild and straightforward synthetic route to fused polycyclic 1,6-naphthyridin-4-amines has been developed that is amenable to gram-scale synthesis. mdpi.com This protocol utilizes a Friedel–Crafts-type intramolecular cycloaromatisation, a classic and well-understood reaction, which enhances its reliability for scale-up.
The table below summarizes key considerations and advancements in the optimization of synthetic pathways for the scalability of this compound and its derivatives.
| Optimization Aspect | Key Considerations and Advancements | Impact on Scalability |
| Starting Materials | Cost-effectiveness, commercial availability, and stability of precursors. | Reduces overall production cost and ensures a reliable supply chain. |
| Reagent Selection | Use of safer, more stable, and environmentally benign reagents (e.g., modern fluorinating agents). tcichemicals.comtcichemicals.com | Enhances process safety, reduces environmental impact, and simplifies handling procedures. |
| Reaction Conditions | Optimization of temperature, pressure, concentration, and catalyst loading to maximize yield and minimize impurities. | Improves process efficiency, reduces energy consumption, and lowers manufacturing costs. |
| Process Design | Implementation of one-pot or multi-component reactions to reduce the number of synthetic steps. nih.gov | Increases throughput, reduces waste generation, and simplifies the overall manufacturing process. |
| Purification Methods | Development of non-chromatographic purification techniques such as crystallization and extraction. | Reduces purification costs, minimizes solvent usage, and improves process efficiency. |
| Proven Scalability | Demonstration of synthesis on a larger scale (e.g., gram to multi-gram). mdpi.com | Provides confidence in the robustness and reliability of the synthetic route for industrial application. |
The continuous effort to optimize these synthetic pathways is crucial for making drugs based on the this compound scaffold more accessible and affordable. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including the use of flow chemistry and enzymatic catalysis.
Reactivity and Chemical Transformations of 7 Fluoro 1,6 Naphthyridine Derivatives
Nucleophilic Substitution Reactions on the Fluorinated Naphthyridine Ring
The fluorine atom at the 7-position of the 1,6-naphthyridine (B1220473) ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. This reactivity is a cornerstone for the diversification of this scaffold.
In the synthesis of derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, the displacement of a sulfinyl or sulfonyl group at the C-7 position with pyrrolidine (B122466) and piperidine (B6355638) has been demonstrated to yield the corresponding 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives. consensus.app Similarly, the chlorine and fluorine atoms on an 8-chloro-5-fluoro-1,7-naphthyridine (B8241576) can be replaced by nucleophiles. smolecule.com
A general method for the diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. acs.org These bench-stable yet highly reactive intermediates can undergo one-pot difunctionalization reactions, including SNAr, to rapidly generate a variety of drug-like products. acs.org For instance, a one-pot ditriflation and regioselective substitution can produce functionalized naphthyridines with a C7-triflate that is ready for further downstream functionalization. acs.org
The reactivity of halogenated naphthyridines extends to cross-coupling reactions. For example, 5-chloro-1,6-naphthyridine (B1589994) can be arylated with arylzinc chlorides in the presence of a cobalt catalyst. nih.gov
Electrophilic Substitution Reactions on the Naphthyridine System
While nucleophilic substitution at the 7-position is a primary mode of reactivity, electrophilic substitution reactions on the naphthyridine system have also been investigated. The nitration of benzonaphthyridines using a mixture of nitric acid and sulfuric acid typically occurs on the benzene (B151609) ring. nih.gov For instance, the nitration of 6-methylbenzo[b] thieme-connect.comnaphthyridine results in the formation of the corresponding nitro derivative, with the nitro group attaching to the benzene ring at the position para to the methyl substituent. nih.gov
Cycloaddition Reactions Involving 7-Fluoro-1,6-naphthyridine
Cycloaddition reactions provide a powerful tool for the construction of complex heterocyclic systems. In the context of naphthyridines, a three-component reaction between isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines affords functionalized isoquinolino[1,2-f] nih.govthieme-connect.comnaphthyridines with high diastereoselectivity. nih.govbeilstein-journals.org This reaction proceeds through the in situ generation of a Huisgen 1,4-dipole from the isoquinoline (B145761) and the acetylenedicarboxylate, which then undergoes a cycloaddition with the 1,4-dihydropyridine. nih.govbeilstein-journals.org
Furthermore, a formal [2+2] cycloaddition reaction between dialkyl acetylenedicarboxylates and 5,6-unsubstituted 1,4-dihydropyridines has been shown to produce unique 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.govbeilstein-journals.org
Reductive Transformations and Potential Defluorination Mechanisms
Reductive transformations of the 1,6-naphthyridine scaffold have been employed in synthetic strategies. For example, the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound was achieved through a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step. nih.gov
The defluorination of fluoroquinolones, a related class of compounds, has been studied and can offer insights into potential defluorination mechanisms for this compound derivatives. Photoreactivity studies on 6-fluoro-7-aminoquinolones have shown that cleavage of the C-F bond can occur from the lowest triplet state through a solvent-mediated process, potentially involving a cyclohexadienyl anionic adduct. researchgate.net Another proposed mechanism involves electron transfer from inorganic anions to the triplet state of the fluoroquinolone, inducing defluorination. researchgate.net In the case of enoxacin, a 1,8-naphthyridinone, photodefluorination is believed to generate an aromatic carbene as an active intermediate. nih.gov The poor stability of N-perfluoroalkylated amines, which are prone to fluoride (B91410) elimination assisted by the nitrogen lone pair, can also lead to defluorination. acs.org
Functionalization at Various Positions of the 1,6-Naphthyridine Scaffold
The functionalization of the 1,6-naphthyridine scaffold is not limited to the 7-position. A modular approach has been developed for the diversification of this core structure. thieme-connect.com This method allows for the sequential functionalization of both the C5- and C7-positions through the intermediacy of a ditriflate. thieme-connect.com The initial regioselective reaction occurs at the C5-position, followed by functionalization of the C7-triflate, enabling access to a wide range of 5,7,8-differentially substituted naphthyridines through a combination of SNAr and cross-coupling reactions. thieme-connect.com
Cobalt-catalyzed cross-coupling reactions have also been utilized for the functionalization of various halogenated naphthyridines, including 5-chloro-1,6-naphthyridine, with both alkyl- and arylmagnesium halides, as well as arylzinc halides. nih.gov
Formation of Metal Complexes and Coordination Chemistry
The nitrogen atoms within the 1,6-naphthyridine ring system provide sites for coordination with metal ions. While specific studies on the metal complexes of this compound are not extensively detailed in the provided search results, the broader class of naphthyridines is known to form metal complexes. For instance, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid has multiple metal-binding sites, including the ketone and carboxylic acid which can form a 1,3-diketone moiety that binds to transition metals. ossila.com The nitrogen atoms at the 1- and 8-positions can also chelate to metal centers. ossila.com
The coordination chemistry of related naphthyridine ligands, such as 2,7-bis(dipyridyldiamino)-1,8-naphthyridine, has been explored, leading to the synthesis of extended metal atom chain (EMAC) complexes. researchgate.net These studies demonstrate the versatility of the naphthyridine scaffold in coordination chemistry, suggesting that this compound derivatives could also serve as ligands for the formation of novel metal complexes with potentially interesting properties.
Advanced Structural Characterization Studies of 7 Fluoro 1,6 Naphthyridine Architectures
X-ray Crystallographic Analysis for Conformation and Packing
X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds, providing precise atomic coordinates and insights into molecular conformation and intermolecular interactions. While a crystal structure for the parent 7-Fluoro-1,6-naphthyridine is not extensively reported in publicly available literature, analysis of related dibenzo[b,h] nih.govnih.govnaphthyridine derivatives provides valuable insights into the potential crystal packing and molecular geometry of this class of compounds.
In a study on 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] nih.govnih.govnaphthyridin-6-amine, the crystal structure revealed a monoclinic system with the space group P21/c. nih.gov The molecule exhibited a nearly planar tetracyclic ring system. nih.gov Intermolecular interactions, such as C-H···N hydrogen bonds and π–π stacking, were identified as key contributors to the stabilization of the crystal lattice. nih.gov These types of interactions are crucial in dictating the solid-state packing and ultimately influence the material's bulk properties.
For a hypothetical crystal structure of this compound, it would be anticipated that the planar naphthyridine core would facilitate π–π stacking interactions. The presence of the fluorine atom could introduce additional intermolecular short contacts, such as C-H···F or F···F interactions, which would further influence the crystal packing arrangement.
Table 1: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Key Intermolecular Interactions | π–π stacking, C-H···N, C-H···F |
| Note: The values in this table are hypothetical and serve as an illustrative example based on known structures of similar naphthyridine derivatives. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provides detailed information about the chemical environment of each atom and their connectivity.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons. The fluorine atom at the 7-position will induce characteristic splitting patterns in the signals of neighboring protons due to H-F coupling. Similarly, the ¹³C NMR spectrum will display resonances for each unique carbon atom, with the carbon directly attached to the fluorine atom (C-7) exhibiting a large one-bond C-F coupling constant.
In the characterization of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives, NMR spectroscopy was crucial for confirming the successful synthesis and structural integrity of the compounds. nih.gov Although specific spectral data for the parent this compound is not provided, a hypothetical assignment can be predicted based on the general chemical shifts of naphthyridine systems.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |
| 2 | ~8.5-8.8 | ~150-155 | ³JHH |
| 3 | ~7.5-7.8 | ~120-125 | ³JHH |
| 4 | ~8.0-8.3 | ~135-140 | ³JHH |
| 5 | ~9.0-9.3 | ~155-160 | ³JHH |
| 8 | ~7.8-8.1 | ~115-120 (d, ²JCF) | ³JHH, ³JHF |
| Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet. |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the definitive assignment of all proton and carbon signals, confirming the connectivity within the this compound framework.
Mass Spectrometry and High-Resolution Techniques for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₈H₅FN₂), the exact mass can be calculated and compared to the experimentally determined value from an HRMS instrument. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
The synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives utilized mass spectrometry to confirm the identity of the synthesized compounds. nih.gov For the related compound, 7-fluoro-1,2-dihydro-1,6-naphthyridin-2-one, the predicted monoisotopic mass is 164.03859 Da.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₅FN₂ |
| Calculated Exact Mass | 148.0437 |
| Observed [M+H]⁺ | Value |
| Mass Accuracy (ppm) | < 5 |
| Note: The observed [M+H]⁺ value would be determined experimentally. |
Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for mass analysis. The high accuracy of HRMS is critical in distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the molecular formula of this compound and its derivatives.
Computational and Theoretical Investigations of 7 Fluoro 1,6 Naphthyridine
Quantum Chemical Calculation Methods Applied to Fluoronaphthyridines
Quantum chemical calculations are foundational to modern chemistry, allowing for the prediction of molecular properties from first principles. For fluoronaphthyridines, a variety of methods are employed to balance computational cost with accuracy.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground-state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. researchgate.netrsc.org This method is based on the principle that the energy of a system can be determined from its electron density. For fluoronaphthyridine systems, DFT is routinely used to perform geometry optimizations, predicting bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. nih.gov
Furthermore, DFT calculations yield crucial electronic properties, including the distribution of electron density, dipole moments, and molecular orbital energies. These calculations are fundamental for understanding the intrinsic properties of the molecule before considering its interactions or excited states. The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is critical and is selected based on the specific properties being investigated and the desired level of accuracy.
Beyond DFT, other quantum chemical methods are available. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. umn.edu These methods can offer higher accuracy than DFT for certain systems, particularly where electron correlation effects are complex, but they come with a significantly higher computational cost, limiting their application to smaller molecules. rsc.org
On the other end of the spectrum, semi-empirical methods use parameters derived from experimental data to simplify calculations. While much faster than DFT or ab initio methods, they are generally less accurate and are typically used for very large systems or for preliminary, high-throughput screening.
| Method Type | Description | Typical Application for Fluoronaphthyridines |
| Density Functional Theory (DFT) | A method that uses electron density to calculate the system's energy. Balances accuracy and computational cost effectively. | Geometry optimization, electronic ground state properties, frequency calculations. |
| Ab Initio Methods | A class of methods based on first principles without empirical parameters. Can be highly accurate but computationally expensive. | High-accuracy benchmark calculations on smaller fragments or related model systems. |
| Semi-Empirical Methods | Simplified quantum methods that use parameters from experimental data. Very fast but less accurate. | Rapid screening of large libraries of derivatives or preliminary conformational analysis. |
This table provides a summary of quantum chemical calculation methods and their applications.
To investigate the behavior of molecules upon interaction with light, such as in UV-Vis spectroscopy, methods capable of describing electronic excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. rsc.org It is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths. rsc.orgnih.gov
For a molecule like 7-fluoro-1,6-naphthyridine, TD-DFT can predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.govmdpi.com This information is vital for designing fluorescent probes and other optoelectronic materials. rsc.org The accuracy of TD-DFT results can depend heavily on the chosen functional, especially for systems with charge-transfer character. nih.gov
Electronic Structure and Reactivity Descriptors
From the results of quantum chemical calculations, several descriptors can be derived to interpret the electronic structure and predict the chemical reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. pku.edu.cn The LUMO, as the lowest-energy orbital capable of accepting electrons, relates to the molecule's electrophilicity or electron affinity. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. growingscience.com A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For substituted 1,8-naphthyridines, the HOMO is typically distributed across the naphthyridine core, while the location of the LUMO can be influenced by substituents. researchgate.netresearchgate.net
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Substituted 1,8-Naphthyridines | -6.0 to -7.0 | -1.5 to -2.5 | ~4.0 to 5.0 |
This table presents representative, approximate FMO energy ranges for substituted naphthyridine derivatives based on computational studies of related structures. Specific values for this compound would require a dedicated calculation.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. growingscience.com The MEP is plotted onto the molecule's electron density surface, with colors indicating different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, which are areas rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen.
Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions are neutral or have very low electrostatic potential.
For this compound, an MEP map would show strong negative potential (red) around the nitrogen atoms due to their lone pairs, making them likely sites for protonation or coordination to metal ions. The fluorine atom, being highly electronegative, would also influence the potential map, drawing electron density towards itself. The hydrogen atoms bonded to the carbon rings would typically appear as regions of positive potential (blue), making them potential sites for interaction with nucleophiles. nih.govtandfonline.com MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, Lewis-like description of bonding, which is intuitive for chemists. A key aspect of NBO analysis is the examination of charge transfer, which occurs through the interaction of filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and provides insights into the molecule's electronic structure and reactivity.
For this compound, an NBO analysis would be instrumental in understanding the electronic effects of the fluorine substituent on the naphthyridine core. The high electronegativity of fluorine is expected to induce significant electronic perturbations. The primary charge transfer interactions would likely involve the lone pairs of the nitrogen and fluorine atoms acting as donors and the antibonding orbitals of the aromatic system acting as acceptors.
A hypothetical NBO analysis of this compound could reveal several key interactions. For instance, the lone pairs of the nitrogen atoms (N1 and N6) and the fluorine atom (F7) would be significant donor orbitals. The most significant acceptor orbitals would likely be the π* antibonding orbitals of the C-C and C-N bonds within the aromatic rings. The stabilization energies associated with these donor-acceptor interactions would indicate the degree of hyperconjugation and intramolecular charge transfer.
Below is an illustrative table of potential major donor-acceptor interactions and their corresponding stabilization energies (E(2)) for this compound, as would be predicted by an NBO analysis. It is important to note that this data is representative and not from a published computational study on this specific molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π(C2-C3) | 18.5 | Lone Pair to Antibonding Pi |
| LP (1) N6 | π(C5-C4a) | 20.2 | Lone Pair to Antibonding Pi |
| LP (3) F7 | σ(C7-C8) | 5.8 | Lone Pair to Antibonding Sigma |
| π(C2-C3) | π(C4-C4a) | 15.3 | Pi to Antibonding Pi |
| π(C5-C4a) | π*(N6-C7) | 12.1 | Pi to Antibonding Pi |
Mechanistic Studies of Reactions Using Computational Chemistry
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. For a molecule like this compound, computational studies could be employed to investigate various reactions, such as nucleophilic aromatic substitution (SNAAr), electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
The fluorine atom at the 7-position and the nitrogen atoms within the 1,6-naphthyridine (B1220473) ring system significantly influence its reactivity. The electron-withdrawing nature of both the fluorine and the pyridine-like nitrogen atoms makes the ring system electron-deficient, which would favor nucleophilic attack. A computational study of an SNAAr reaction, for example, would involve locating the transition state for the addition of a nucleophile to the ring and the subsequent departure of the fluoride (B91410) leaving group. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
For instance, a mechanistic study of the reaction of this compound with a nucleophile, such as methoxide (B1231860), could be performed using Density Functional Theory (DFT). The calculations would likely reveal a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. The relative energies of the reactants, transition states, intermediate, and products would be calculated to construct a reaction energy profile.
The following table presents hypothetical energetic data for a proposed SNAAr reaction of this compound with methoxide, illustrating the type of information that would be obtained from a computational mechanistic study. This data is for illustrative purposes only.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + CH₃O⁻ |
| Transition State 1 | +15.7 | Formation of Meisenheimer complex |
| Meisenheimer Intermediate | -8.2 | Covalent adduct of methoxide and the naphthyridine ring |
| Transition State 2 | +10.5 | Expulsion of Fluoride ion |
| Products | -25.1 | 7-Methoxy-1,6-naphthyridine + F⁻ |
Theoretical Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Theoretical methods can be used to calculate various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For this compound, theoretical predictions of its ¹H, ¹³C, ¹⁹F NMR spectra and its IR spectrum would be particularly valuable.
The prediction of NMR spectra is typically carried out using methods like Gauge-Independent Atomic Orbital (GIAO) calculations, often in conjunction with DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data. For this compound, predicting the ¹⁹F NMR chemical shift would be of particular interest, as it is highly sensitive to the electronic environment of the fluorine atom.
Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule's bonds. The calculated IR spectrum can be compared with an experimental spectrum to help assign the observed absorption bands to specific vibrational modes.
Below are tables containing hypothetical predicted ¹³C and ¹⁹F NMR chemical shifts and major IR vibrational frequencies for this compound. These values are representative of what would be expected from computational predictions and are not based on published experimental or theoretical data for this specific molecule.
Predicted ¹³C and ¹⁹F NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 150.1 |
| C3 | 121.5 |
| C4 | 138.9 |
| C4a | 125.8 |
| C5 | 118.3 |
| C7 | 163.4 (JCF = 245 Hz) |
| C8 | 110.2 (JCF = 15 Hz) |
| C8a | 145.6 |
| F7 | -115.2 |
Predicted Major IR Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3080 | Aromatic C-H Stretch |
| 1610 | C=C/C=N Ring Stretch |
| 1585 | C=C/C=N Ring Stretch |
| 1470 | C=C/C=N Ring Stretch |
| 1250 | C-F Stretch |
| 830 | C-H Out-of-plane Bend |
Conformational Landscape and Tautomeric Equilibria Investigations
For many heterocyclic molecules, the possibility of tautomerism exists, where isomers differ in the position of a proton and a double bond. Computational chemistry is an essential tool for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion. While this compound itself is not expected to exhibit significant tautomerism in its ground state, derivatives of the 1,6-naphthyridine scaffold, particularly those with hydroxyl or amino substituents, can exist in multiple tautomeric forms (e.g., lactam-lactim tautomerism).
A computational investigation of a hypothetical hydroxy-substituted derivative, such as 7-Fluoro-8-hydroxy-1,6-naphthyridine, would involve optimizing the geometries of the possible tautomers (the hydroxy and the keto forms). The relative energies of these tautomers would then be calculated to determine their equilibrium populations. The inclusion of solvent effects in these calculations is often crucial, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium.
The conformational landscape of flexible substituents on the this compound ring could also be explored computationally. By performing a systematic search of the torsional angles of the substituent, the various low-energy conformers can be identified, and their relative populations can be estimated using the Boltzmann distribution.
The following table provides illustrative data for a hypothetical computational study on the tautomeric equilibrium of 7-Fluoro-8-hydroxy-1,6-naphthyridine in the gas phase and in a polar solvent. This data is intended to be representative of such a study.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Description |
|---|---|---|---|
| Hydroxy form | 0.0 | 0.0 | Aromatic, -OH group at C8 |
| Keto form | +2.5 | -1.8 | Non-aromatic ring, C=O at C8, N-H at N1 |
Applications in Advanced Materials and Organic Synthetic Chemistry
Development of Naphthyridine-Based Fluorescent Probes and Dyes
The inherent fluorescence of the naphthyridine scaffold has led to its exploration in the development of fluorescent probes and dyes. While direct studies on 7-fluoro-1,6-naphthyridine are emerging, research on related naphthyridine derivatives provides a strong basis for its potential in this area. For instance, 1,6-naphthyridin-7(6H)-ones have been synthesized and shown to exhibit powerful fluorescence properties, including dual fluorescence, solvatochromism, and acidochromism, making them suitable for biological applications. researchgate.netrsc.org These characteristics are highly desirable for developing sensors that can detect changes in their environment, such as polarity or pH.
Similarly, 2,7-naphthyridine (B1199556) derivatives have been successfully developed as fluorophores for designing fluorescent probes. One such probe, AND-DNP, demonstrated a remarkable Stokes shift of 225 nm and a rapid response time for the detection of thiophenol in aqueous media, as well as in living cells and zebrafish. bohrium.comnih.gov The introduction of a fluorine atom to the 1,6-naphthyridine (B1220473) core is anticipated to further enhance these properties, potentially leading to probes with increased quantum yields, greater photostability, and fine-tuned emission wavelengths. The electron-withdrawing nature of fluorine can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key mechanism in the design of many fluorescent sensors.
| Compound Class | Key Features | Potential Applications |
| 1,6-Naphthyridin-7(6H)-ones | Dual fluorescence, solvatochromism, acidochromism | Biological imaging, environmental sensing |
| 2,7-Naphthyridine Derivatives | Large Stokes shift, rapid response | Detection of specific analytes (e.g., thiophenol) |
| This compound (Projected) | Enhanced quantum yield and photostability | Advanced fluorescent probes and dyes |
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The field of organic electronics, particularly the development of OLEDs, is a promising area for the application of this compound. Fluorinated organic materials are known to possess advantageous properties for electronic and optoelectronic applications. rsc.org The introduction of fluorine atoms can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org
Naphthyridine derivatives have already been investigated as components in OLEDs. For example, Pt(II) complexes featuring 1,6-naphthyridin-5-yl pyrazolate chelates have been used to create efficient phosphorescent OLEDs. rsc.org Furthermore, various naphthyridine-based compounds have been explored as emitters and electron-transport materials in non-doped OLEDs. researchgate.net The favorable molecular orientation of naphthyridine-based emitters can enhance the outcoupling efficiency of OLEDs. nih.gov Given these precedents, this compound is a strong candidate for inclusion in OLEDs, either as a host material, an electron-transporting layer, or as a building block for novel emitters, particularly those utilizing thermally activated delayed fluorescence (TADF).
| Device Component | Role of Naphthyridine Derivative | Potential Enhancement by this compound |
| Emissive Layer | Phosphorescent or TADF emitter | Improved efficiency, color purity, and stability |
| Electron Transport Layer | Facilitates electron injection and transport | Lowered energy barriers, increased charge mobility |
| Host Material | Disperses and supports the emissive dopant | Enhanced thermal and morphological stability |
Utilization as Chiral Scaffolds in Asymmetric Synthesis
The rigid, planar structure of the 1,6-naphthyridine core makes it an attractive scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. While the parent aromatic system is achiral, it can be incorporated into larger, chiral molecules where it plays a crucial role in defining the three-dimensional structure. For instance, the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been developed, demonstrating the utility of this core in creating chiral molecules. nih.gov
Furthermore, the concept of axial chirality has been explored in naphthyridine systems. An enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative has been reported, which showed potent antagonist activity at the NK1 receptor. rsc.org The presence of a substituent, such as the fluorine atom in this compound, can create steric hindrance that, in appropriately designed molecules, could lead to atropisomerism and the formation of stable, axially chiral compounds. These chiral this compound derivatives could find applications as novel ligands in asymmetric catalysis, offering unique steric and electronic properties to control the stereochemical outcome of chemical reactions.
Role as Building Blocks for Complex Polycyclic Systems
This compound is a valuable building block for the synthesis of more complex, fused polycyclic systems. The naphthyridine nucleus is a common motif in natural products and pharmacologically active molecules. rsc.org The presence of the fluorine atom and the nitrogen atoms in the ring system provides multiple reaction sites for further functionalization and annulation reactions.
A novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives has been reported, showcasing the use of fluorinated precursors to construct functionalized 1,6-naphthyridine systems. acs.orgnih.gov This demonstrates the feasibility of incorporating the this compound core into more elaborate molecular architectures. Additionally, methods for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines have been developed, which exhibit interesting optical and electrochemical properties. rsc.org By employing this compound as a starting material, chemists can access a wide range of novel polycyclic aromatic compounds with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for 7-fluoro-1,6-naphthyridine derivatives, and how do reaction conditions influence yields?
The synthesis of this compound derivatives often involves halogenation or displacement reactions. For example, 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one can be synthesized via nucleophilic substitution using NaH and methyl iodide under controlled temperatures (0°C), yielding separable products like methylated derivatives and methoxy analogs . Optimizing reaction media (e.g., micellar systems with SDS surfactant) improves efficiency in aqueous conditions by enhancing solubility and reducing side reactions . Yields are highly dependent on catalysts (e.g., Pd/C for hydrogenolysis) and temperature control during steps like hydrazinolysis .
Q. How are spectroscopic techniques (NMR, FT-IR) applied to characterize this compound derivatives?
Structural elucidation typically involves H and C NMR to confirm fluorine substitution patterns and aromatic proton environments. For example, the 7-fluoro group induces distinct deshielding effects in F NMR, while FT-IR identifies functional groups like carbonyls in carboxamide derivatives . Mass spectrometry (MS) further validates molecular weights, as seen in studies reporting [M+H] peaks for intermediates .
Q. What are the common biological assays used to evaluate this compound derivatives, and how are IC50_{50}50 values interpreted?
HIV-1 integrase strand transfer inhibition is a key assay, where compounds like L-870,810 (an 8-hydroxy-1,6-naphthyridine-7-carboxamide) exhibit IC values as low as 10 nM. Antiviral activity in cell culture (e.g., 95% inhibition at 0.39 µM) is assessed via plaque reduction assays, with cytotoxicity evaluated using MTT tests . IC values below 1 µM indicate high potency, but cross-resistance studies (e.g., mutations at integrase residues 72, 121, 125) are critical to confirm target specificity .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound analogs and other integrase inhibitors be resolved?
Resistance profiling is essential. For instance, diketo acid inhibitors and naphthyridines exhibit non-overlapping resistance mutations (e.g., T66I vs. Q72L), suggesting distinct binding modes. Structural docking studies reveal that 7-fluoro substitutions occupy discrete active-site pockets in integrase, reducing steric clashes observed with diketo acids . Cross-resistance assays and molecular dynamics simulations help reconcile discrepancies in potency .
Q. What strategies optimize the synthesis of 7-fluoro-1,6-naphthyridines in low-yielding reactions?
- Catalyst Selection : Pd/C in acetic acid improves hydrogenolysis efficiency (60% yield for 4-chloro-1,6-naphthyridine dehalogenation) .
- Surfactant Use : SDS micelles enable one-pot condensations in water at 100°C, reducing organic solvent dependence and improving yields (e.g., 83% for 1,6-naphthyridine derivatives) .
- Temperature Control : Stepwise heating (e.g., reflux at 200°C for dehydrogenation) minimizes decomposition in multi-step syntheses .
Q. How do substituent modifications (e.g., carboxamide vs. trifluoromethyl groups) impact pharmacokinetics and cytotoxicity?
- Carboxamide Derivatives : 8-Hydroxy-1,6-naphthyridine-7-carboxamides show high oral bioavailability in rats (e.g., L-870,810) but limited cytotoxicity (<12.5 µM in cell culture) .
- Trifluoromethyl Groups : 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid derivatives exhibit enhanced metabolic stability due to fluorine’s electronegativity, but may increase hepatotoxicity risks .
- Amino Substitutions : 7-Amino derivatives (e.g., 7-amino-1-cyclopropyl-8-fluoro-1,6-naphthyridines) show improved antibacterial activity but require rigorous purity checks via HPLC to remove genotoxic impurities .
Q. What computational methods validate the structure-activity relationship (SAR) of 7-fluoro-1,6-naphthyridines?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the 7-fluoro group and integrase active-site residues (e.g., Mg coordination) .
- QSAR Models : Quantitative SAR analysis correlates logP values with membrane permeability, showing optimal ranges (cLogP 2–3) for blood-brain barrier penetration in neuropathic applications .
- DFT Calculations : Density functional theory predicts electrophilic reactivity at the 3-position, guiding functionalization strategies .
Data Contradiction Analysis
Q. Why do some 7-fluoro-1,6-naphthyridines show divergent bioactivity in HIV vs. cancer assays?
Repurposing studies reveal that 5,8-disubstituted analogs (e.g., 5-nitro-8-hydroxy derivatives) inhibit oncogenic kinases (e.g., EGFR) via allosteric binding, unlike their HIV-specific integrase inhibition. Divergent activity arises from scaffold flexibility: the 7-fluoro group stabilizes integrase binding but may hinder kinase active-site access . Dual-activity compounds require balanced substituent bulk (e.g., 5-ethyl vs. 5-phenyl) to maintain selectivity .
Q. How to address discrepancies in synthetic yields between halogenation and Suzuki coupling routes?
Halogenation (e.g., Br in CCl) produces regioselectivity challenges (e.g., 3-bromo vs. 8-bromo isomers), leading to variable yields (68% vs. 22%) . In contrast, Suzuki-Miyaura couplings using Pd catalysts achieve higher consistency (e.g., 85% for 4-aryl derivatives) but require rigorous anhydrous conditions . Yield discrepancies often stem from competing side reactions (e.g., dihalogenation) in halogenation, which are mitigated via stepwise temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
